molecular formula C12H15N3O B3257385 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile CAS No. 288251-78-5

5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile

Cat. No.: B3257385
CAS No.: 288251-78-5
M. Wt: 217.27 g/mol
InChI Key: VXSRJNOLMKZWDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile involves multiple steps. One common method includes the reaction of 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with this compound . The reaction conditions typically involve heating and the use of solvents like dimethylformamide .

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is available for bulk manufacturing and custom synthesis . This suggests that scalable methods are in place to produce the compound in larger quantities for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrile derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for creating various chemical compounds .

Biology: The compound is utilized in biological research to study its effects on different biological pathways and processes. It can be used to investigate the interactions between small molecules and biological targets .

Medicine: In medicinal research, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies .

Industry: The compound has applications in the chemical industry, particularly in the production of pharmaceuticals and other fine chemicals. Its unique structure makes it valuable for various industrial processes .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile is unique due to its specific structure, which includes both an amino group and a hydroxypiperidinyl group attached to a benzonitrile core. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications .

Properties

IUPAC Name

5-amino-2-(4-hydroxypiperidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-8-9-7-10(14)1-2-12(9)15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSRJNOLMKZWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ammonium chloride (1.2 g) and iron powder (6.3 g) were added to a mixed solvent of water (16 ml) and ethanol (48 ml), and the mixture was heated to 65° C. Then, 5-nitro-2-(4-hydroxypiperidino)benzonitrile (10 g) was added in parts over 20 min and the mixture was stirred at a refluxing temperature for 30 min. The reaction mixture was ice-cooled and filtrated. The solvent was evaporated under reduced pressure. To the residue was added aqueous sodium hydroxide solution and the mixture was extracted with toluene. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate, after which the solvent was evaporated under reduced pressure. Diisopropyl ether was added to the residue to allow crystallization. The crystals were recrystallized from a mixed solvent of ethyl acetate-n-hexane to give the title compound (4.5 g), melting point: 144–145° C.
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48 mL
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10 g
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Synthesis routes and methods III

Procedure details

By the reaction and treatment in the same manner as in Starting Material Synthetic Example 4 using 2-chloro-5-nitrobenzonitrile (36 g) and 4-hydroxypiperidine (50 g), the title compound (25 g) was obtained. melting point: 144-145° C.
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36 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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